molecular formula C28H26N2O B3511312 [3-(2-PHENYL-1-ETHYNYL)PHENYL]{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE

[3-(2-PHENYL-1-ETHYNYL)PHENYL]{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE

Cat. No.: B3511312
M. Wt: 406.5 g/mol
InChI Key: ZIAIYJIVHWWUPP-RIYZIHGNSA-N
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Description

[3-(2-PHENYL-1-ETHYNYL)PHENYL]{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE is a complex organic compound with a unique structure that combines phenyl, ethynyl, and piperazino groups

Properties

IUPAC Name

[3-(2-phenylethynyl)phenyl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O/c31-28(27-15-7-13-26(23-27)17-16-25-11-5-2-6-12-25)30-21-19-29(20-22-30)18-8-14-24-9-3-1-4-10-24/h1-15,23H,18-22H2/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIAIYJIVHWWUPP-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC=CC(=C3)C#CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC=CC(=C3)C#CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-PHENYL-1-ETHYNYL)PHENYL]{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE involves multiple steps, starting with the preparation of the phenyl-ethynyl intermediate. This intermediate is then reacted with a piperazino derivative under specific conditions to form the final compound. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

[3-(2-PHENYL-1-ETHYNYL)PHENYL]{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The phenyl and piperazino groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [3-(2-PHENYL-1-ETHYNYL)PHENYL]{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful for studying biological pathways and mechanisms.

Medicine

In medicine, [3-(2-PHENYL-1-ETHYNYL)PHENYL]{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE is investigated for its potential therapeutic properties. It may have applications in the treatment of various diseases, including cancer and neurological disorders.

Industry

In industry, the compound is used in the development of new materials and coatings. Its unique chemical properties make it suitable for applications in electronics, optics, and other high-tech fields.

Mechanism of Action

The mechanism of action of [3-(2-PHENYL-1-ETHYNYL)PHENYL]{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting various biological pathways. This interaction is mediated by the compound’s unique structure, which allows it to fit into specific binding sites on the target molecules.

Comparison with Similar Compounds

Similar Compounds

    [3-(2-PHENYL-1-ETHYNYL)PHENYL]{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE: This compound is unique due to its combination of phenyl, ethynyl, and piperazino groups.

    [3-(2-PHENYL-1-ETHYNYL)PHENYL]{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE: Similar compounds may include other phenyl-ethynyl derivatives and piperazino compounds.

Uniqueness

The uniqueness of [3-(2-PHENYL-1-ETHYNYL)PHENYL]{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(2-PHENYL-1-ETHYNYL)PHENYL]{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE
Reactant of Route 2
Reactant of Route 2
[3-(2-PHENYL-1-ETHYNYL)PHENYL]{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE

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